(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol
Overview
Description
“(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazole derivatives are known for their wide range of applications in pharmaceutical chemistry and organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs). For instance, a study reported the synthesis of twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl . Another study disclosed a preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine, which involved the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and varies based on the specific compound. For instance, a study on new pyrazole-based ligands reported that these ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be diverse. For example, a study demonstrated the catalytic properties of pyrazole-based ligands in the oxidation reaction of catechol to o-quinone .Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
This interaction could potentially alter cellular processes, leading to observable effects . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects
Advantages and Limitations for Lab Experiments
One advantage of using (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol in lab experiments is its wide range of potential applications in various fields. Additionally, it is relatively easy to synthesize and has a high yield. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for the study of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol. In the pharmaceutical industry, further studies are needed to optimize its use as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In the field of agriculture, more research is needed to determine its potential as a herbicide and fungicide. In materials science, further studies are needed to investigate its potential use in the synthesis of polymers and other materials. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
Scientific Research Applications
(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In the field of agriculture, it has been studied as a potential herbicide and fungicide. In materials science, it has been investigated for its potential use in the synthesis of polymers and other materials.
Safety and Hazards
The safety data sheet for a similar compound, Methyl-1H-pyrazol-5-yl)methanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(2-methyl-5-nitropyrazol-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)2-5(6-7)8(10)11/h2,9H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBKYTILKPDFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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